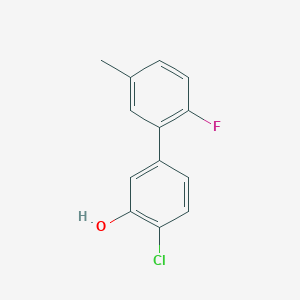

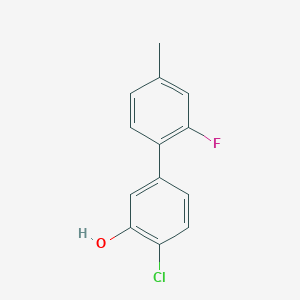

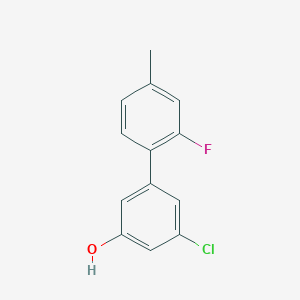

3-Chloro-5-(2-fluoro-4-methylphenyl)phenol, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Chloro-5-(2-fluoro-4-methylphenyl)phenol, or 3-CFMP, is an organic compound with a wide range of applications in scientific research. It is a small molecule that is highly soluble in water and other solvents. It has a low melting point, making it easy to handle in laboratory settings. Despite its small size, 3-CFMP has a large number of potential uses in scientific research.

Mechanism of Action

The mechanism of action of 3-CFMP is not fully understood. However, it is believed to act as a proton donor, which means it can donate protons to other molecules. This property makes it useful in a variety of reactions, such as the synthesis of heterocyclic compounds. Additionally, it has been shown to act as an electron acceptor, which means it can accept electrons from other molecules. This property makes it useful in the synthesis of polymers and nanomaterials.

Biochemical and Physiological Effects

The biochemical and physiological effects of 3-CFMP are not well understood. It is believed to be non-toxic, but further research is needed to confirm this. Additionally, it has not been tested in humans, so its effects on humans are unknown.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-CFMP in laboratory experiments is its low melting point, which makes it easy to handle. Additionally, its small size makes it easy to store and transport. However, its solubility in water is limited, so it is not suitable for use in aqueous solutions. Additionally, its mechanism of action is not fully understood, so it is not suitable for use in reactions that require precise control of reaction conditions.

Future Directions

There are a number of potential future directions for research on 3-CFMP. One potential direction is to further investigate its mechanism of action and biochemical and physiological effects. Additionally, research could be done to optimize its synthesis method and to explore its potential uses in a variety of reactions and applications. Finally, further research could be done to explore its potential uses in drug synthesis and delivery.

Synthesis Methods

3-CFMP is typically synthesized through a two-step process. The first step is the reaction of 4-methylphenol with 2-fluorobenzoyl chloride in the presence of a base such as sodium hydroxide to form 3-chloro-5-(2-fluoro-4-methylphenyl)phenol. The second step is the conversion of this intermediate to the desired product, 3-CFMP, through a reaction with sodium borohydride. This two-step synthesis method is simple and cost-effective, making it a popular choice for researchers.

Scientific Research Applications

3-CFMP has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including natural products, pharmaceuticals, and other organic molecules. It has also been used as a catalyst in organic reactions, such as the synthesis of a variety of heterocyclic compounds. Additionally, 3-CFMP has been used in the synthesis of polymers, such as polystyrene, and in the preparation of nanomaterials.

properties

IUPAC Name |

3-chloro-5-(2-fluoro-4-methylphenyl)phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFO/c1-8-2-3-12(13(15)4-8)9-5-10(14)7-11(16)6-9/h2-7,16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYTISLZGXICVER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC(=CC(=C2)Cl)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00685891 |

Source

|

| Record name | 5-Chloro-2'-fluoro-4'-methyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00685891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5-(2-fluoro-4-methylphenyl)phenol | |

CAS RN |

1261960-85-3 |

Source

|

| Record name | 5-Chloro-2'-fluoro-4'-methyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00685891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.